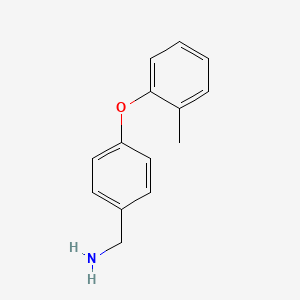

4-o-Tolyloxy-benzylamine

Description

Significance of Aryloxy-Benzylamine Scaffolds in Synthetic Chemistry

The aryloxy-benzylamine scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. The significance of this scaffold is multifaceted:

Versatile Building Block : The presence of both an amine and an aryl ether allows for a wide range of chemical modifications. The primary amine is a key functional group that can readily undergo reactions like acylation, alkylation, and reductive amination to create a diverse library of derivatives. openmedicinalchemistryjournal.com

Bioactivity Potential : Aryloxy structures are integral to numerous biologically active compounds. Derivatives of the broader aryloxy-propanolamine class, for example, have been investigated for various therapeutic effects. researchgate.net Similarly, benzylamine-containing compounds have been explored for a wide array of biological activities, including antibacterial, antifungal, and antitubercular properties. openmedicinalchemistryjournal.com

Structural Rigidity and Flexibility : The combination of the rigid aromatic rings with the flexible ether linkage and aminomethyl group provides a unique conformational profile. This balance is crucial for effective interaction with the active sites of enzymes and receptors. researchgate.net The benzothiazole (B30560) scaffold, which can be synthesized using benzylamine (B48309) derivatives, is noted for its structural diversity and wide range of pharmacological properties. researchgate.net

Historical Context and Evolution of Research on This Compound Class

Research into aryloxy-amine compounds has a history rooted in the search for new pharmaceuticals. Early investigations, dating back several decades, often focused on aryloxy-propanolamines, a structurally related class known for its β-adrenergic receptor blocking activity. acs.org Initial synthetic efforts typically involved classical methods such as the opening of epoxide rings with primary amines, where controlling the reaction to achieve desired monoalkylation was a significant challenge. researchgate.net

The evolution of research on this compound class has been driven by advances in synthetic methodology and a deeper understanding of structure-activity relationships. The focus has expanded from cardiovascular drugs to a much broader range of therapeutic areas. Modern synthetic strategies often employ more sophisticated techniques, including:

Multi-step, one-pot reactions to improve efficiency and yield. nih.govresearchgate.net

Catalytic systems , such as palladium or copper catalysts, for forming C-N and C-O bonds more effectively. rsc.org

Molecular hybridization , a technique where two or more pharmacophores are combined into a single molecule to create multi-target agents. nih.gov

This progression reflects a shift from broad screening to the rational design of molecules targeting specific diseases and biological pathways.

Overview of Current Research Trajectories

Current research involving aryloxy-benzylamine and related scaffolds is vibrant and primarily concentrated in the field of medicinal chemistry, with a secondary focus on advancing synthetic methods.

Development of Novel Antimicrobial Agents : A significant research trajectory is the synthesis of new aryloxy-benzylamine derivatives to combat infectious diseases. Studies have shown that synthetic 1,3-bis(aryloxy)propan-2-amines exhibit potent antibacterial activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov Another area of intense investigation is the development of agents against Mycobacterium tuberculosis. Structurally novel derivatives based on an aryloxy-benzylidene scaffold have demonstrated promising antituberculosis activity. nih.gov

Multi-Target Drug Design : Researchers are exploring the potential of these scaffolds to interact with multiple biological targets simultaneously, which could be beneficial for treating complex diseases. For instance, new series of aryloxyacetic acids have been developed and shown to act as agonists for peroxisome proliferator-activated receptors (PPARs) while also inhibiting enzymes like fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE). mdpi.com

Advancements in Synthetic Protocols : There is ongoing work to create more efficient and versatile synthetic routes. This includes the development of one-pot procedures for synthesizing fluorinated derivatives of commercial beta-blockers and the use of multicomponent reactions involving alkynes to rapidly build molecular complexity. researchgate.netrsc.org Research into the synthesis of N-(4-benzyloxy)benzylamines, a related structure, highlights methods for reducing nitrile groups to primary amines as a key step. nih.gov

Table 2: Examples of Modern Synthetic Approaches to Aryloxy-Amine Derivatives

| Approach | Key Steps | Target Compound Class | Reference |

| Reductive Amination | Reaction of an aldehyde with an amine in the presence of a reducing agent. | Substituted Benzylamines | openmedicinalchemistryjournal.com |

| SN2 and Reduction | Nucleophilic substitution of a halide with a phenol (B47542), followed by reduction of a nitrile group to an amine. | 4-(Benzyloxy)benzylamines | nih.gov |

| Molecular Hybridization | Coupling of a substituted benzimidazole (B57391) with an aryloxy-benzylidene moiety. | (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazides | nih.gov |

| One-Pot Epoxidation/Ring-Opening | In-situ formation of an epoxide from an iodohydrin followed by nucleophilic attack by an amine. | 1-aryloxy-1,1-difluoro-3-aminopropan-2-ols | researchgate.net |

Table 3: Selected Biological Activities of Aryloxy-Benzylamine Related Scaffolds

| Scaffold | Biological Activity | Target/Organism | Reference |

| 1,3-Bis(aryloxy)propan-2-amines | Antibacterial | Gram-positive bacteria (e.g., S. aureus, MRSA) | nih.gov |

| (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazides | Antitubercular | Mycobacterium tuberculosis H37Rv | nih.gov |

| Aryloxyacetic Acids | Multi-Target Activity | PPARα/γ, FAAH, AChE | mdpi.com |

| Benzylamine Derivatives | General Antimicrobial | Bacteria and Fungi | openmedicinalchemistryjournal.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(2-methylphenoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13/h2-9H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZASXKWMZFTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 O Tolyloxy Benzylamine

Established Synthetic Routes

The established synthetic pathways to 4-o-Tolyloxy-benzylamine are well-documented in scientific literature and patents. These routes are designed for efficiency and scalability, catering to industrial production demands.

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used for synthesizing amines from carbonyl compounds or nitriles. harvard.eduresearchgate.net This approach involves the conversion of a carbonyl group to an amine via an intermediate imine or the direct reduction of a nitrile group.

This method represents a direct route to the target amine from its corresponding aldehyde, 4-(4-methylphenoxy)benzaldehyde. The process, also known as reductive alkylation, typically involves two key steps: the condensation of the aldehyde with an ammonia (B1221849) source to form an imine, followed by the in-situ reduction of the imine to the desired primary amine. researchgate.netorganic-chemistry.org

A variety of reducing agents can be employed for this transformation, with the choice depending on the scale and desired selectivity of the reaction. Common laboratory-scale reagents include sodium borohydride (B1222165) and sodium cyanoborohydride, which are valued for their mild reaction conditions. harvard.eduredalyc.org For industrial applications, catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst (such as nickel, palladium, or platinum) is often preferred due to its cost-effectiveness and atomic economy. organic-chemistry.orgchemrxiv.org

Table 1: General Conditions for Reductive Amination of Aldehydes

| Parameter | Description |

|---|---|

| Substrate | 4-(4-methylphenoxy)benzaldehyde |

| Nitrogen Source | Ammonia (aqueous or anhydrous), Ammonium (B1175870) formate |

| Reducing Agent | H₂/Catalyst (e.g., Raney Nickel, Pd/C), Sodium Borohydride (NaBH₄) |

| Solvent | Alcohols (e.g., Methanol (B129727), Ethanol), Tetrahydrofuran (B95107) (THF) |

| Temperature | Varies with reducing agent, typically 20-80°C |

| Pressure | Atmospheric to high pressure, depending on hydrogenation conditions |

The reaction must be carefully controlled to minimize the formation of secondary and tertiary amine byproducts, which can occur if the newly formed primary amine reacts with remaining aldehyde.

An alternative and highly efficient industrial method involves the catalytic reduction of 4-(4-methylphenoxy)benzonitrile. This process allows for the production of high-purity this compound in high yields. google.com The reaction is carried out by hydrogenating the benzonitrile (B105546) precursor in the presence of ammonia and a suitable catalyst. google.compatsnap.com

The presence of ammonia is crucial as it helps to suppress the formation of secondary amines. The catalyst of choice is often a sponge metal catalyst, such as Raney nickel or Raney cobalt, which demonstrates high activity for nitrile reduction. The reaction can be performed in a range of solvents, with alcohols like methanol or ethanol (B145695) being common. patsnap.com

One patented method describes using modified nano nickel as a catalyst, which boasts high catalytic efficiency and good reusability. patsnap.com The process involves introducing hydrogen gas into a high-pressure kettle containing the benzonitrile, ammonia water, ethanol, and the catalyst. patsnap.com

Table 2: Research Findings on Catalytic Reduction of 4-(4-methylphenoxy)benzonitrile

| Catalyst | Solvent | Temperature | Hydrogen Pressure | Yield | Source |

|---|---|---|---|---|---|

| Raney Nickel | Methanol, Ammonia | 100°C | 10 kg/cm ² | 90.1% | google.com |

This method is considered advantageous for large-scale production due to its efficiency and the relative availability of the starting materials. google.com

These synthetic strategies are centered around the formation of the diaryl ether bond, a key structural feature of the target molecule.

This pathway involves the formation of the ether linkage through a nucleophilic substitution reaction. A common precursor-based approach is the reaction of 4-methylphenol (p-cresol) with 4-chlorobenzonitrile (B146240). In this Williamson-type ether synthesis, the phenolic hydrogen of p-cresol (B1678582) is first deprotonated with a base, such as potassium hydroxide, to form a more nucleophilic phenoxide salt. patsnap.com This phenoxide then displaces the chlorine atom on 4-chlorobenzonitrile to yield 4-(4-methylphenoxy)benzonitrile. google.compatsnap.com

This intermediate benzonitrile is the same starting material used in the reductive amination route described in section 2.1.1.2. Therefore, this nucleophilic substitution step is often the first part of a two-step sequence to obtain the final product. google.compatsnap.com

Table 3: Example Reaction Conditions for Intermediate Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product | Source |

|---|

This synthetic route is a variation of the Gabriel synthesis, a classic method for preparing primary amines. researchgate.netrsc.org The synthesis proceeds via an N-substituted phthalimide (B116566) intermediate. In this case, N-[4-(4-methylphenoxy)benzyl]phthalimide is synthesized first. This intermediate can be prepared by reacting potassium phthalimide with 4-(4-methylphenoxy)benzyl chloride.

Once the phthalimide intermediate is formed, the final step is its cleavage to release the desired primary amine, this compound. This is typically achieved by hydrolysis, often using hydrazine (B178648) hydrate (B1144303). google.com While this method is effective for producing pure primary amines without contamination from secondary or tertiary amines, it has a notable drawback. google.comresearchgate.net The process generates a phthalic hydrazide byproduct, which can be difficult to separate from the target benzylamine (B48309), complicating the purification process on an industrial scale. google.com

Conventional Amine and Ether Synthesis Principles Applied to the Scaffold

Traditional synthetic approaches to this compound leverage well-established reactions for the formation of its core functional groups: the aryl ether and the primary amine.

Williamson Ether Synthesis Considerations for the Aryl Ether Linkage

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, including the diaryl ether linkage present in the target molecule. byjus.comchemistrytalk.org This reaction typically involves the SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide. wikipedia.orgkhanacademy.org

For the synthesis of the this compound scaffold, two primary disconnection approaches are viable:

Route A: Reaction of o-cresol (B1677501) with a 4-halobenzyl derivative.

Route B: Reaction of 4-aminophenol (B1666318) or a derivative with an o-tolyl halide.

Strategically, Route A is often preferred. The synthesis involves the deprotonation of o-cresol with a suitable base (e.g., potassium hydroxide, sodium hydroxide) to form the corresponding phenoxide. jk-sci.comgordon.edu This nucleophilic phenoxide then displaces a halide from a 4-halobenzonitrile (e.g., 4-chlorobenzonitrile or 4-fluorobenzonitrile). The use of a benzonitrile derivative is advantageous as the nitrile group is a stable precursor to the required benzylamine moiety. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to facilitate the nucleophilic aromatic substitution. patsnap.com The resulting intermediate, 4-(o-tolyloxy)benzonitrile, can then be isolated and subsequently reduced to form the final product. google.comchemimpex.com This approach avoids direct handling of potentially more reactive benzyl (B1604629) halide species.

| Reactant 1 | Reactant 2 | Base | Solvent | Key Intermediate |

| o-Cresol | 4-Chlorobenzonitrile | KOH | DMSO | 4-(o-Tolyloxy)benzonitrile |

| Sodium o-cresolate | 4-Bromobenzyl bromide | N/A | THF | 4-(o-Tolyloxy)benzyl bromide |

This table presents plausible reactant combinations for the Williamson ether synthesis to form the backbone of this compound.

Alkylation of Amines for Benzylamine Formation

The formation of the benzylamine group can be achieved through several conventional methods. A common and effective strategy involves the reduction of the nitrile group in the 4-(o-tolyloxy)benzonitrile intermediate. google.com This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Catalytic hydrogenation, often employing catalysts like Raney nickel or palladium on carbon in the presence of ammonia and hydrogen gas, is a widely used industrial method. patsnap.comgoogle.com The presence of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.

Alternatively, the benzylamine can be formed via reductive amination of the corresponding aldehyde, 4-(o-tolyloxy)benzaldehyde. This two-step, one-pot process involves the initial reaction of the aldehyde with ammonia to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or hydrogen with a catalyst. ias.ac.inorganic-chemistry.orgresearchgate.net

Direct alkylation of ammonia with a 4-(o-tolyloxy)benzyl halide is generally a less favorable method. While it appears to be the most straightforward approach, it is notoriously difficult to control. reddit.comlibretexts.org The primary amine product is often more nucleophilic than ammonia itself, leading to subsequent alkylations that yield significant amounts of secondary (bis[4-(o-tolyloxy)benzyl]amine) and tertiary amine byproducts, as well as quaternary ammonium salts. pressbooks.pubmasterorganicchemistry.comacs.org Achieving selective mono-alkylation requires a large excess of ammonia, making it inefficient for laboratory-scale synthesis. reddit.com

| Precursor | Method | Reagents | Key Features |

| 4-(o-Tolyloxy)benzonitrile | Nitrile Reduction | 1. LiAlH₄, THF; 2. H₂O or H₂, Raney Ni, NH₃ | High yield, clean conversion to primary amine. google.com |

| 4-(o-Tolyloxy)benzaldehyde | Reductive Amination | NH₃, NaBH₄ or H₂/Catalyst | One-pot procedure, good for aldehyde precursors. ias.ac.in |

| 4-(o-Tolyloxy)benzyl Halide | Direct Alkylation | Excess NH₃ | Prone to over-alkylation, difficult to control. pressbooks.pubmasterorganicchemistry.com |

This table compares common methods for forming the benzylamine moiety.

Emerging and Novel Synthetic Approaches

Recent advances in synthetic organic chemistry offer new pathways to construct benzylamine derivatives, potentially providing more efficient or environmentally benign alternatives to classical methods.

Copper-Catalyzed Carboamination of Styrenes to Benzylamine Derivatives

Copper-catalyzed carboamination reactions have emerged as a powerful tool for the difunctionalization of alkenes. In principle, a substituted styrene (B11656) derivative could be used as a precursor to this compound. This approach would involve the simultaneous addition of an amine and a carbon-based group across the double bond of a hypothetical 4-(o-tolyloxy)styrene. While specific examples for the synthesis of this compound using this method are not prominently documented, the general methodology represents a modern and atom-economical approach to constructing complex benzylamines from simple alkene precursors.

Electrophilic Amination of Organometallic Reagents for Primary Amines

Electrophilic amination provides a reversed-polarity strategy for forming C-N bonds. This method involves the reaction of a nucleophilic organometallic reagent with an electrophilic amine source. For the synthesis of this compound, this could be envisioned by first preparing an organometallic species, such as a Grignard reagent (4-(o-tolyloxy)benzylmagnesium bromide) or an organolithium reagent, from the corresponding benzyl halide. This highly nucleophilic carbon center would then react with an electrophilic aminating agent, such as a chloramine (B81541) derivative or an O-acyl hydroxylamine, to form the primary amine. This strategy avoids the over-alkylation problems associated with using nucleophilic ammonia.

Biocatalytic Pathways: Enzymatic Transamination utilizing ω-Transaminases

Biocatalysis offers a green and highly selective alternative for amine synthesis. ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a ketone or aldehyde acceptor. To synthesize this compound, the corresponding ketone precursor, 4-(o-tolyloxy)acetophenone, would be subjected to the action of a suitable ω-transaminase. This enzymatic reaction typically proceeds with high enantioselectivity, which would be a significant advantage if a chiral version of the target molecule were desired. The process is often run in aqueous media under mild conditions, reducing the environmental impact compared to many traditional chemical methods.

One-Pot Multicomponent Reactions for Benzylamine Derivatives

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesizing complex molecules like benzylamine derivatives in a single synthetic operation, thereby avoiding the isolation of intermediates. nih.gov While a specific one-pot synthesis for this compound is not extensively detailed in the literature, related methodologies for other benzylamines suggest its feasibility. For instance, a metal-free, one-pot method for synthesizing tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls highlights the utility of benzylamines as synthons in MCRs. nih.gov Chemoenzymatic one-pot processes, combining biocatalytic amination with chemical N-arylation, have also been developed for the synthesis of chiral N-arylamines, demonstrating the potential for sophisticated one-pot transformations. chu-lab.orgchemicalbook.com

Mechanistic Investigations in Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The key transformations in the synthesis of this compound involve ether formation and the introduction of the amine group.

Detailed Reaction Mechanisms of Key Synthetic Steps

Ether Formation (Ullmann Condensation/SNAr): The formation of the diaryl ether bond between o-cresol and a 4-substituted benzene (B151609) derivative (e.g., 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile) can proceed via a nucleophilic aromatic substitution (SNAr) mechanism or a copper-catalyzed Ullmann condensation.

In an SNAr reaction, the phenoxide ion (from deprotonation of o-cresol) acts as a nucleophile, attacking the electron-deficient aromatic ring of the 4-substituted benzene derivative at the carbon bearing the leaving group (e.g., fluoride (B91410) or chloride). The presence of an electron-withdrawing group, such as a nitrile (-CN) or an aldehyde (-CHO), at the para position is crucial for activating the ring towards nucleophilic attack. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex, which then eliminates the leaving group to restore aromaticity.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. The mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst. orgsyn.orgorganic-chemistry.org

Reductive Amination: The conversion of an aldehyde to a primary amine via reductive amination is a two-step process that occurs in a single pot. wikipedia.org First, the aldehyde (4-o-tolyloxybenzaldehyde) reacts with ammonia to form a hemiaminal, which then dehydrates to form an imine intermediate. In the second step, a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), reduces the imine to the corresponding primary amine, this compound. masterorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH₃CN is selective for the imine over the aldehyde, allowing the reaction to be performed in a single step. masterorganicchemistry.com

| Step | Reactants | Intermediate | Product |

| Imine Formation | 4-o-Tolyloxybenzaldehyde + Ammonia | Hemiaminal, then Imine | Imine |

| Reduction | Imine + Reducing Agent (e.g., NaBH₄) | - | This compound |

Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Syntheses

Palladium-catalyzed reactions are highly valuable for C-N bond formation in the synthesis of benzylamine derivatives. The Buchwald-Hartwig amination, for example, allows for the coupling of amines with aryl halides. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Finally, reductive elimination yields the N-arylated product and regenerates the Pd(0) catalyst. nih.govresearchgate.net

The choice of ligand is critical for the efficiency and selectivity of these reactions. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as those of the Buchwald and Hartwig groups, are often employed to promote both the oxidative addition and the reductive elimination steps. researchgate.net For instance, NiXantPhos has been shown to be an effective ligand in the palladium-catalyzed direct α-arylation of N-Boc benzylalkylamines. nih.gov

Stereochemical Control and Enantioselective Methodologies

While this compound itself is not chiral, the development of enantioselective methods for the synthesis of related chiral benzylamines is a significant area of research, particularly for applications in pharmaceuticals. Asymmetric synthesis of chiral amines can be achieved using chiral auxiliaries, such as Ellman's tert-butanesulfinamide, which react with aldehydes to form N-sulfinylimines. Diastereoselective reduction of these intermediates followed by removal of the auxiliary yields the chiral primary amine. acs.org

Catalytic enantioselective methods are also prevalent. For example, copper(II)-bis(oxazoline) complexes can catalyze the aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines to produce chiral secondary benzylamines with high enantioselectivity. nih.gov Furthermore, Ni/photoredox dual catalysis has been employed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to access chiral N-benzylic heterocycles. nih.gov

Optimization and Scalability Research at Laboratory Scale

The successful synthesis of this compound on a laboratory scale relies on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions.

Reaction Condition Optimization (Temperature, Solvent, Catalyst, Reagent Ratios)

The optimization of reaction conditions is a multi-faceted process that depends on the specific synthetic route chosen.

For Ullmann Condensation:

Temperature: Ullmann reactions traditionally require high temperatures, often exceeding 200 °C. However, modern catalyst systems with specific ligands can lower the required temperature. orgsyn.org

Solvent: High-boiling polar solvents like DMF, NMP, or nitrobenzene (B124822) are typically used. orgsyn.org

Catalyst: Copper powder, copper salts (e.g., CuI), or copper complexes with ligands like phenanthroline or diamines are employed. The choice of catalyst and ligand can significantly impact the reaction rate and yield.

Base: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol (B47542).

For Reductive Amination:

Temperature: Reductive aminations are often carried out at room temperature or with gentle heating.

Solvent: Protic solvents like methanol or ethanol are commonly used, especially with NaBH₄. Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) are also employed, particularly with reagents like sodium triacetoxyborohydride (B8407120) (STAB). rsc.org

Catalyst: While many reductive aminations are not catalytic, acid or base catalysis can be used to accelerate imine formation.

Reagent Ratios: The stoichiometry of the amine, aldehyde, and reducing agent needs to be carefully controlled to avoid side reactions, such as the over-alkylation of the amine.

Below is a hypothetical optimization table for the reductive amination of 4-(o-tolyloxy)benzaldehyde, illustrating the types of parameters that would be investigated.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Amine Source | Yield (%) |

| 1 | NaBH₄ | Methanol | 25 | NH₃ (aq) | 65 |

| 2 | NaBH₄ | Methanol | 0 | NH₃ (aq) | 72 |

| 3 | NaBH(OAc)₃ | Dichloromethane | 25 | NH₄OAc | 85 |

| 4 | H₂/Pd-C | Ethanol | 25 | NH₃ (g) | 90 |

| 5 | H₂/Raney Ni | Methanol/NH₃ | 50 | NH₃ (g) | 88 |

This table is illustrative and based on general principles of reductive amination; specific data for this compound is not available in the cited literature.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of this compound is crucial for sustainable chemical production. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, catalysis, and the use of safer chemicals and solvents.

A prominent strategy for synthesizing 4-(4-methylphenoxy)benzylamine (a positional isomer and closely related structure) involves a two-step process that aligns with several green chemistry tenets. patsnap.com The first step is the synthesis of 4-(4-methylphenoxy)benzonitrile from p-cresol and p-chlorobenzonitrile. The subsequent step is the catalytic hydrogenation of the benzonitrile intermediate to the desired benzylamine. patsnap.com

Key green aspects of this approach include:

Catalysis: The use of a modified nano-nickel catalyst in the hydrogenation step is a core principle of green chemistry. patsnap.com Catalysts are used in small amounts and can be recycled and reused, reducing waste compared to stoichiometric reagents. google.com The development of robust heterogeneous nickel catalysts also facilitates the use of more sustainable ammonia sources like aqueous ammonia. researchgate.net

Process Simplification: The method is described as having a simple process route, which can lead to lower energy consumption and reduced operational complexity. patsnap.com

Alternative Solvents: While some methods may use organic solvents like toluene (B28343) or dimethyl sulfoxide (DMSO) patsnap.com, the broader field of green chemistry encourages exploring greener alternatives. For instance, using aqueous ammonia can serve as both a nitrogen source and a more environmentally friendly solvent. rsc.org

Future advancements could involve exploring novel green techniques such as mechanochemical synthesis, which uses mechanical force to drive reactions, often in the absence of bulk solvents, leading to higher efficiency and scalability. rsc.org Another forward-looking approach is the synthesis of benzylamines from renewable resources like lignin, which would represent a significant step towards a bio-based chemical industry. researchgate.net

Table 1: Application of Green Chemistry Principles in Benzylamine Synthesis

| Green Chemistry Principle | Application in Benzylamine Synthesis Strategies | Example/Benefit |

|---|---|---|

| Catalysis | Use of heterogeneous catalysts like modified nano-nickel or Raney Ni. patsnap.comgoogle.com | Reduces waste by replacing stoichiometric reagents, allows for catalyst recycling, and can enable milder reaction conditions. google.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of material from the starting materials into the final product. | Catalytic hydrogenation of nitriles is generally high in atom economy, as it involves the addition of hydrogen. |

| Use of Safer Solvents | Employing water or recoverable organic solvents. | Using aqueous ammonia can serve as both a reagent and a greener solvent. rsc.org Recovering solvents like toluene or DMSO for reuse improves process sustainability. patsnap.com |

| Energy Efficiency | Optimizing processes to run at ambient temperature and pressure where possible; using efficient heating methods like microwave irradiation. rsc.org | Simple, efficient processes can lead to lower overall energy consumption. patsnap.com |

| Use of Renewable Feedstocks | Developing synthetic pathways from biomass, such as lignin. researchgate.net | Reduces reliance on fossil fuels and creates value from abundant, renewable resources. |

Minimization of By-product Formation

A critical aspect of an efficient and green synthetic strategy is the minimization of by-products. Unwanted side reactions reduce the yield of the desired product, increase production costs due to complex purification procedures, and generate chemical waste.

In the synthesis of benzylamines, including this compound, several routes can lead to significant by-product formation:

Gabriel Synthesis: Traditional methods for synthesizing primary amines, such as the Gabriel synthesis, can be problematic. For instance, the hydrolysis of N-[4-(4-alkylphenoxy)benzyl]phthalimide using hydrazine hydrate generates a large amount of phthalic acid hydrazide as a by-product. google.com This by-product is often difficult to separate from the target benzylamine, complicating the purification process and leading to waste. google.com

Direct Amination: The direct reaction of a benzyl halide with ammonia can lead to overalkylation, where the initially formed primary amine reacts further to form secondary (dibenzylamine) and tertiary amines. google.com These side-products reduce the selectivity and yield of the desired primary amine.

Reductive Amination of Aldehydes: While a common method, the reductive amination of the corresponding aldehyde can produce by-products such as benzyl alcohol (from aldehyde reduction) and various condensation products. researchgate.net For example, the reaction of benzyl alcohol with ammonia over certain catalysts can yield toluene and benzonitrile as by-products. hw.ac.ukepa.gov

To circumvent these issues, the synthesis of this compound via the catalytic reduction of the 4-o-Tolyloxy-benzonitrile intermediate is advantageous. This pathway offers high selectivity for the primary amine and avoids the formation of the aforementioned by-products. The catalytic reduction of a nitrile to a primary amine is a well-established and clean reaction. google.com A method for producing 4-(4-alkylphenoxy)benzylamines through the catalytic reduction of the corresponding benzonitrile in the presence of ammonia is noted for being efficient and simple, thereby avoiding the cumbersome by-products of other routes. google.com

Table 2: Comparison of Synthetic Routes and By-product Formation

| Synthetic Route | Common By-products | Strategy for Minimization |

|---|---|---|

| Gabriel Synthesis Route | Phthalic acid hydrazide. google.com | Avoid this route in favor of cleaner alternatives like nitrile reduction. google.com Developing recoverable reagents can also solve waste issues. rsc.org |

| Direct Amination of Benzyl Halides | Secondary and tertiary amines (overalkylation products). google.com | Using a large excess of ammonia can favor the formation of the primary amine. google.com |

| Reductive Amination of Aldehydes/Alcohols | Benzyl alcohol, toluene, benzonitrile, dibenzylamine. researchgate.nethw.ac.uk | Careful selection of catalyst (e.g., specific Ni, Au, or Ru catalysts) and optimization of reaction conditions (temperature, pressure, solvent) can significantly improve selectivity. researchgate.nethw.ac.uk |

| Catalytic Hydrogenation of Benzonitrile | Generally low by-product formation. | This route is highly selective for the primary amine, making it a preferred method for minimizing by-products. patsnap.comgoogle.com |

Reactivity and Derivatization Chemistry of 4 O Tolyloxy Benzylamine

Reactivity of the Primary Amine Functional Group

The primary amine group (-NH₂) is the most reactive site on the 4-o-tolyloxy-benzylamine molecule. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it susceptible to reactions with a variety of electrophilic species. studymind.co.ukchemrevise.org

Nucleophilic Reactivity in Acylation, Alkylation, and Condensation Reactions

The nucleophilic nature of the primary amine drives its participation in several fundamental organic reactions.

Acylation: In reactions with acylating agents such as acyl chlorides and acid anhydrides, the amine group undergoes a nucleophilic addition-elimination reaction. studymind.co.uk The nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of a stable N-substituted amide derivative. This is a common strategy for the synthesis of more complex amide structures.

Alkylation: this compound can react with halogenoalkanes via nucleophilic substitution. studymind.co.uk The amine acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. This reaction can proceed sequentially, leading to the formation of secondary and tertiary amines, and ultimately to a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. studymind.co.uk Controlling the reaction stoichiometry is crucial to selectively obtain the desired degree of alkylation.

Condensation: The reaction of the primary amine with carbonyl compounds like aldehydes and ketones is a classic condensation reaction. This process, which typically involves the formation of a hemiaminal intermediate followed by the elimination of a water molecule, yields an imine (Schiff base). mdpi.com

Table 1: Summary of Nucleophilic Reactions of the Primary Amine Group

| Reaction Type | Electrophile Example | Product Functional Group |

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Bromoethane | Secondary Amine |

| Condensation | Benzaldehyde | Imine (Schiff Base) |

Formation of Imines and their Subsequent Transformations

The formation of an imine from this compound and a carbonyl compound is a pivotal reaction that opens pathways to further molecular elaboration. The synthesis of imines from benzylamines can be achieved through various methods, including catalytic oxidation processes. rsc.orgrsc.orgresearchgate.net For instance, clean oxidation using hydrogen peroxide in water, catalyzed by V₂O₅, has been shown to be an efficient method for converting primary benzylamines to imines. rsc.org

Once formed, the imine C=N double bond provides a site for further chemical transformations:

Reduction: The imine can be readily reduced to a secondary amine using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. This two-step sequence of imine formation followed by reduction is the basis of reductive amination. d-nb.info

Nucleophilic Addition: The electrophilic carbon atom of the imine double bond can be attacked by nucleophiles, such as organometallic reagents (e.g., Grignard reagents), to form new carbon-carbon bonds and generate more complex amine structures. organic-chemistry.org

Reactions with Carbonyl Derivatives

The reactivity of this compound with carbonyl derivatives is a cornerstone of its derivatization chemistry. The specific product depends on the nature of the carbonyl compound used.

Aldehydes and Ketones: As previously discussed, these compounds react to form imines. This reaction is fundamental to processes like reductive amination, where the goal is to form a new C-N bond. researchgate.net

Acyl Chlorides and Acid Anhydrides: These highly electrophilic carbonyl derivatives react readily with the amine to form amides in what are typically rapid and high-yielding reactions. studymind.co.uk

Table 2: Products from Reaction with Various Carbonyl Derivatives

| Carbonyl Reactant | Class | Product Type |

| Propanal | Aldehyde | Imine |

| Cyclohexanone (B45756) | Ketone | Imine |

| Benzoyl Chloride | Acyl Halide | Amide |

| Acetic Anhydride | Acid Anhydride | Amide |

Reductive Transformations of the Amine

Reductive amination is a highly effective method for forming secondary amines and represents a key reductive transformation involving the primary amine of this compound. d-nb.inforesearchgate.net This one-pot reaction involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate in situ. This intermediate is then immediately reduced by a reducing agent present in the reaction mixture. d-nb.info

Studies using benzylamine (B48309) as a model substrate have demonstrated the efficacy of this process. For example, the reductive amination of cyclohexanone with benzylamine has been successfully carried out using gold catalysts supported on various metal oxides, such as TiO₂ and CeO₂, under hydrogen pressure. d-nb.inforesearchgate.net This methodology allows for the direct synthesis of N-(4-(o-tolyloxy)benzyl)cycloalkylamines from this compound and the corresponding cycloalkanone.

Reactivity of the Aryl Ether Linkage

The aryl ether linkage (Ar-O-Ar') in this compound is significantly more stable and less reactive than the primary amine group. Cleavage of this C-O bond typically requires harsh reaction conditions.

Ether Cleavage Reactions under Acidic or Basic Conditions

Acidic Conditions: The cleavage of the aryl ether bond is most commonly achieved under strong acidic conditions. Research on benzyl (B1604629) phenyl ether (BPE), a compound with a similar α-O-4 ether linkage, provides insight into this process. nih.govnih.gov The reaction is catalyzed by strong acids like sulfuric acid (H₂SO₄) at elevated temperatures. nih.gov The proposed mechanism for this acidolysis is an Sₙ1 pathway, which proceeds through the protonation of the ether oxygen, followed by the departure of the phenol (B47542) group to form a resonance-stabilized benzylic carbocation. nih.govnih.gov This carbocation is then trapped by a nucleophile in the reaction medium. The rate and product distribution of the cleavage are influenced by factors such as temperature, acid concentration, and the polarity of the solvent. nih.gov For instance, increasing the temperature from 160 °C to 200 °C significantly promotes the rate of α-ether bond cleavage. nih.gov

Basic Conditions: Aryl ethers are generally resistant to cleavage by bases. mdma.ch Unlike alkyl ethers, which can sometimes be cleaved by strong bases, the C-O bond in aryl ethers is strengthened by the partial double bond character arising from the resonance of the oxygen lone pairs with the aromatic ring. Therefore, cleavage of the tolyloxy-benzyl ether linkage under basic conditions is not a synthetically viable pathway under standard laboratory conditions and would require extreme measures, such as the use of alkali metals at high temperatures. mdma.ch

Table 3: Conditions for Acid-Catalyzed Aryl Ether Cleavage (Based on BPE Model)

| Parameter | Condition | Effect on Reaction |

| Catalyst | Strong Protic Acid (e.g., H₂SO₄) | Protonates ether oxygen, initiating cleavage. |

| Temperature | 160-200 °C | Higher temperature increases reaction rate. nih.gov |

| Solvent | Polar Solvents (e.g., Methanol (B129727), Ethanol) | Can stabilize the carbocation intermediate. nih.gov |

| Mechanism | Sₙ1 | Proceeds via a stable benzylic carbocation. nih.govnih.gov |

Potential for Modifications at the Ether Oxygen

The ether oxygen in this compound possesses lone pairs of electrons, making it a potential site for electrophilic attack. However, direct modification at this position is challenging due to the stability of the aryl ether bond.

Protonation: In the presence of strong acids, the ether oxygen can be protonated to form an oxonium ion. This activation is typically a prelude to cleavage of the ether bond, a reaction that is generally difficult for diaryl ethers. Cleavage would require harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures. Such conditions would likely lead to non-selective reactions at other functional groups within the molecule, particularly the benzylamine moiety.

Lewis Acid Complexation: Lewis acids can coordinate with the ether oxygen, which can influence the reactivity of the aromatic rings by withdrawing electron density. This interaction is a key principle in certain electrophilic aromatic substitution reactions, although direct derivatization of the oxygen itself is not the typical outcome.

Due to the inert nature of the diaryl ether linkage, derivatization strategies for this compound generally focus on the more reactive sites of the molecule, namely the aromatic rings and the primary amine.

Aromatic Ring Functionalization and Reactivity

The two aromatic rings of this compound—the phenyl ring of the benzylamine moiety and the tolyl ring—are key centers for derivatization. Their reactivity towards various transformations allows for extensive structural elaboration.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. minia.edu.eguomustansiriyah.edu.iq The outcome of EAS on this compound is directed by the electronic properties of the existing substituents. The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen lone pair, although its effect is mediated by the methylene (B1212753) spacer. The tolyloxy group (-O-Tol) is also an activating, ortho-, para-director because of the oxygen's ability to donate electron density to the ring through resonance. lkouniv.ac.in Conversely, the methyl group on the tolyl ring is a weakly activating, ortho-, para-director.

Given these directing effects, electrophilic attack will preferentially occur at the positions ortho and para to the activating groups. The specific regioselectivity will be influenced by steric hindrance and the relative activating strength of the substituents.

Potential Electrophilic Aromatic Substitution Reactions:

| Reaction | Electrophile | Potential Products on Benzylamine Ring | Potential Products on Toluene (B28343) Ring |

| Nitration | NO₂⁺ | 2-nitro-4-(o-tolyloxy)benzylamine, 3-nitro-4-(o-tolyloxy)benzylamine | 4-(2-methyl-4-nitrophenoxy)benzylamine, 4-(2-methyl-6-nitrophenoxy)benzylamine |

| Halogenation | Br⁺, Cl⁺ | 2-halo-4-(o-tolyloxy)benzylamine, 3-halo-4-(o-tolyloxy)benzylamine | 4-(4-halo-2-methylphenoxy)benzylamine, 4-(6-halo-2-methylphenoxy)benzylamine |

| Sulfonation | SO₃ | 2-amino-5-(o-tolyloxy)benzenesulfonic acid | 4-(2-methyl-4-sulfophenoxy)benzylamine |

| Friedel-Crafts Acylation | RCO⁺ | 2-acyl-4-(o-tolyloxy)benzylamine | 4-(4-acyl-2-methylphenoxy)benzylamine |

Note: The precise distribution of isomers would depend on specific reaction conditions and the steric bulk of the electrophile.

The first step in these reactions involves the attack of the electrophile by the π electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. minia.edu.eg Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca In this compound, both the ether oxygen and the nitrogen of the protected amine can potentially act as DMGs.

For DoM to be effective, the primary amine of the benzylamine moiety would likely require protection, for example, as a pivalamide (B147659) or a carbamate (B1207046), to prevent acid-base reactions with the organolithium base and to enhance its directing ability. The protected amine would be a strong DMG, directing lithiation to the ortho position on the benzylamine ring. The ether oxygen is a weaker DMG but could also direct metalation.

Hypothetical Directed Ortho-Metalation Sequence:

Protection: The primary amine is protected with a suitable group (e.g., pivaloyl chloride).

Litiation: The protected compound is treated with an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), often in the presence of a chelating agent like TMEDA, to effect deprotonation at the position ortho to the directing group.

Electrophilic Quench: The resulting aryllithium species is reacted with an electrophile to introduce a new substituent.

This strategy offers a high degree of regiocontrol that is often difficult to achieve with classical electrophilic aromatic substitution.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, this compound would first need to be functionalized with a suitable group, such as a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as described previously.

Once halogenated, the derivative of this compound can participate in a variety of cross-coupling reactions:

| Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Pd(0) | Organoboron reagent | C-C |

| Heck Coupling | Pd(0) | Alkene | C-C |

| Sonogashira Coupling | Pd(0), Cu(I) | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Pd(0) | Amine | C-N |

| Ullmann Condensation | Cu(I) | Alcohol, Amine | C-O, C-N |

These reactions provide access to a wide array of more complex derivatives, allowing for the introduction of new aryl, alkyl, alkenyl, alkynyl, and amino substituents. For instance, a palladium-catalyzed cross-coupling of a brominated derivative of this compound with an arylboronic acid (Suzuki coupling) would yield a biaryl structure. nih.gov Similarly, copper-catalyzed Ullmann-type reactions are well-established for the formation of diaryl ethers and amines. cmu.eduacs.orgresearchgate.net

Multi-Functionalization Strategies and Chemo-Selectivity

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo-selectivity when planning multi-step syntheses. The primary amine is generally the most nucleophilic and basic site, and its reactivity often needs to be masked through protection to allow for selective reactions on the aromatic rings.

Strategies for achieving chemo-selectivity include:

Protecting Groups: The use of protecting groups for the amine function is crucial. For example, converting the amine to an amide or a carbamate reduces its nucleophilicity and basicity, allowing for selective electrophilic substitution or metalation on the aromatic rings. The choice of protecting group is important, as it can also influence the directing effect in these reactions.

Reaction Conditions: The choice of reagents and reaction conditions can be tailored to favor reaction at one site over another. For instance, Friedel-Crafts reactions are generally incompatible with unprotected amines due to complexation with the Lewis acid catalyst. Therefore, amine protection is a prerequisite.

Orthogonal Strategies: Employing orthogonal functionalization strategies allows for the selective modification of different parts of the molecule in a stepwise manner. For example, after a directed ortho-metalation on one ring, a subsequent cross-coupling reaction could be performed on a pre-installed halide on the other ring.

By strategically combining protection/deprotection sequences with a careful selection of reaction types and conditions, it is possible to achieve the controlled, multi-functionalization of this compound, enabling the synthesis of a diverse range of complex derivatives. nih.gov The selective oxidation of the benzylamine moiety is another potential avenue for derivatization that can be influenced by the choice of catalyst and reaction conditions. rsc.org

Applications As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 4-o-tolyloxy-benzylamine as a precursor is demonstrated in its application to construct larger, more intricate molecular architectures. The benzylamine (B48309) moiety serves as a key handle for introducing nitrogen-containing functionalities and for building heterocyclic ring systems.

Substituted benzylamines are crucial components in the synthesis of various pharmaceutical compounds. One significant application lies in the construction of fused heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.netrsc.org These scaffolds are recognized as "drug prejudice" structures due to their prevalence in a wide range of medicinally active compounds, exhibiting activities such as anticancer, antiviral, and anti-inflammatory properties. researchgate.netbeilstein-journals.org The synthesis of these molecules often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone, or through multi-component reactions where a substituted amine is a key reactant. researchgate.netorganic-chemistry.org In this context, this compound can serve as the amine component, contributing its unique substitution pattern to the final molecule, thereby influencing its biological activity.

Table 1: Pharmaceutical Scaffolds from Benzylamine Precursors

| Scaffold | Synthetic Approach | Potential Therapeutic Application |

|---|---|---|

| Imidazo[1,2-a]pyridines | Condensation, Multi-component reactions | Anticancer, Antiviral, Anti-inflammatory researchgate.netbeilstein-journals.org |

In the field of agrochemicals, this compound and its structural analogs are valuable intermediates for the synthesis of pesticides. A prominent example is the class of pyrrole-based insecticides, such as chlorfenapyr (B1668718). nih.govmdpi.com Chlorfenapyr is a pro-insecticide that, upon ingestion by an insect, is metabolically activated to a potent uncoupler of oxidative phosphorylation. nih.govmdpi.com The synthesis of chlorfenapyr and related derivatives involves the construction of a substituted pyrrole (B145914) ring. google.comgoogle.com While various synthetic routes exist, they often rely on precursors that can be derived from or incorporate a substituted benzylamine structure. nih.gov The design of new 2-benzylpyrroles and 2-benzoylpyrroles, inspired by the structures of chlorfenapyr and natural pyrrolomycins, has led to compounds with significant insecticidal and acaricidal activities. nih.govnih.gov

Table 2: Agrochemicals Derived from Benzylamine-Related Structures

| Agrochemical Class | Example Compound | Mode of Action |

|---|---|---|

| Arylpyrrole Insecticides | Chlorfenapyr | Uncoupler of oxidative phosphorylation nih.govmdpi.com |

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). psiberg.comunb.ca The synthesis of these dyes is typically a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine. psiberg.comunb.canih.gov

As a primary aromatic amine, this compound possesses the necessary functional group to undergo diazotization. The resulting diazonium salt could then be coupled with various aromatic partners to produce a range of azo dyes. The specific shade and properties of the resulting dye would be influenced by the electronic effects of the tolyloxy and benzyl (B1604629) substituents. While the general chemistry is well-established, specific examples detailing the use of this compound in the synthesis of azo dyes are not extensively documented in the available literature. However, the fundamental reactivity of its amine group makes it a plausible candidate for this application. nih.govuobasrah.edu.iq

The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, and this compound is a valuable starting material for creating such structures. Its primary amine functionality allows it to participate in a variety of cyclization reactions. As mentioned previously, it can be used in the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov Furthermore, benzylamine and its derivatives are employed in the synthesis of pyrroles, another important class of nitrogen-containing heterocycles. nih.gov The Paal-Knorr pyrrole synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. This highlights the potential of this compound to be integrated into various heterocyclic frameworks, which are central to medicinal and materials chemistry.

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.govwindows.netresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and libraries of compounds. nih.govwindows.net

Benzylamine and its derivatives are frequently used as the amine component in various MCRs. For example, the Ugi and Groebke–Blackburn–Bienaymé reactions utilize an amine, a carbonyl compound, an isocyanide, and (in the case of the Ugi reaction) a carboxylic acid to produce peptidomimetics and substituted imidazo[1,2-a]pyridines, respectively. beilstein-journals.org Additionally, MCRs have been developed for the synthesis of other heterocyclic systems like spirooxindoles, where benzylamine can be a key reactant. beilstein-journals.org The reactivity of the primary amine in this compound makes it a suitable candidate for participation in such MCRs, allowing for the one-pot synthesis of complex heterocyclic structures bearing the tolyloxy-benzyl motif.

Table 3: Examples of Multi-Component Reactions Involving Benzylamines

| MCR Name/Type | Reactants | Product Class |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides (Peptidomimetics) beilstein-journals.org |

| Groebke–Blackburn–Bienaymé | Aldehyde, 2-Aminopyridine, Isocyanide | Imidazo[1,2-a]pyridines beilstein-journals.org |

| Kabachnik–Fields Reaction | Carbonyl Compound, Amine, Phosphite | α-Aminophosphonates beilstein-journals.org |

Design and Synthesis of Ligands for Catalysis

The field of catalysis heavily relies on the design of organic molecules, known as ligands, that can coordinate to a metal center and modulate its reactivity and selectivity. Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, are a prominent class of ligands in coordination chemistry. mdpi.comnih.govnih.gov These ligands are valued for their synthetic accessibility and the ease with which their electronic and steric properties can be tuned.

This compound can be readily converted into a variety of Schiff base ligands by reaction with different carbonyl compounds. The resulting imine (C=N) nitrogen and potentially other heteroatoms in the molecule can then coordinate to various transition metals (e.g., Cu(II), Mn(III), Co(II)). mdpi.comnih.gov These metal-Schiff base complexes have found widespread application as catalysts in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.comnih.gov The tolyloxy substituent on the benzylamine backbone can play a significant role in influencing the catalytic performance of the resulting metal complex.

Table 4: Potential Ligands and Catalytic Applications

| Ligand Type | Synthesis from this compound | Potential Catalytic Applications |

|---|---|---|

| Schiff Base | Condensation with an aldehyde or ketone | Oxidation, Reduction, Claisen-Schmidt Condensation mdpi.comnih.gov |

Lack of Publicly Available Data on this compound in Conjugation Chemistry for Research Probes

The investigation sought to uncover detailed research findings, including data on its reactivity, conjugation efficiency, and the properties of any resulting bioconjugates. However, the search yielded no instances of this compound being utilized in common bioconjugation techniques such as amine-reactive crosslinking, click chemistry, or other methods used to attach reporter molecules to biomolecules.

Similarly, searches for its isomers and closely related derivatives did not provide any relevant examples of their use in this specific application. The available information is limited to its basic chemical properties, such as molecular weight and formula, and its general role as a synthetic intermediate.

Therefore, the requested article section on ": 4.4. Conjugation Chemistry for Research Probes" cannot be generated due to the absence of any supporting scientific data.

Computational and Theoretical Investigations of 4 O Tolyloxy Benzylamine

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of 4-o-Tolyloxy-benzylamine at the molecular level. These computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of the molecule. By solving approximations of the Schrödinger equation, researchers can model various molecular properties with a high degree of accuracy, providing a theoretical framework to understand its chemical behavior.

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the benzylamine (B48309) moiety, the tolyloxy group, and the ether linkage that connects the two aromatic rings. DFT calculations, often employing basis sets like 6-31G(d,p), are used to optimize the molecular geometry and compute the distribution of electron density.

The charge distribution within this compound is a key determinant of its electrostatic interactions and reactivity. Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to assign partial charges to each atom. This analysis highlights the polar nature of the C-O, C-N, and N-H bonds. The nitrogen and oxygen atoms are expected to carry significant negative charges, while the adjacent carbon atoms and the hydrogen atoms of the amine group will exhibit positive charges.

| Atom | Predicted Charge (a.u.) |

|---|---|

| O (ether) | -0.58 |

| N (amine) | -0.85 |

| C (adjacent to ether O on benzyl (B1604629) ring) | +0.25 |

| C (adjacent to amine CH2) | -0.21 |

| C (of CH2) | -0.05 |

Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, and its density is typically localized on the more electron-rich parts of the molecule, such as the amine group and the tolyloxy ring. The LUMO signifies the ability to accept an electron, and its density is generally distributed over the benzylamine aromatic ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.14 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics simulations provide a detailed picture of the molecule's flexibility and preferred shapes.

Due to the presence of several single bonds, this compound can adopt multiple conformations. The most significant degrees of freedom are the torsion angles around the C-O-C ether linkage and the C-C bond connecting the benzyl group to the aromatic ring. Computational methods can map the potential energy surface by systematically rotating these bonds to identify low-energy, stable conformations. The global minimum energy conformation is dictated by a balance of steric hindrance and electronic effects. For instance, a non-planar arrangement of the two aromatic rings is expected to be energetically favored to minimize steric clash. The rotational barriers between different conformations can also be calculated, providing insight into the flexibility of the molecule at different temperatures.

| Dihedral Angle | Predicted Rotational Barrier (kcal/mol) |

|---|---|

| C(ar)-O-C(ar)-C(ar) | 3.5 - 5.0 |

| C(ar)-C(ar)-C-N | 2.0 - 3.5 |

Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its dynamic interactions. Intramolecularly, weak hydrogen bonds may exist between the amine hydrogens and the ether oxygen, which could influence the preferred conformation.

In a simulated environment (e.g., in a solvent or with other molecules), MD can reveal key intermolecular interactions. The primary amine group is a strong hydrogen bond donor, and the ether oxygen can act as a hydrogen bond acceptor. These interactions are critical in understanding how the molecule behaves in a biological or chemical system. Furthermore, the aromatic rings can participate in π-π stacking and hydrophobic interactions, which are important for its binding to molecular targets.

Prediction of Reactivity and Selectivity

Computational models are powerful tools for predicting the chemical reactivity and selectivity of this compound. By analyzing the electronic properties derived from quantum chemical calculations, one can identify the most probable sites for chemical reactions.

The distribution of the HOMO and LUMO provides a clear indication of where electrophilic and nucleophilic attacks are most likely to occur. The regions with high HOMO density, such as the nitrogen atom and specific positions on the aromatic rings, are susceptible to attack by electrophiles. Conversely, areas with high LUMO density are prone to attack by nucleophiles.

Furthermore, the calculated electrostatic potential map visually represents the charge distribution and can be used to predict sites for non-covalent interactions and chemical reactions. Regions of negative potential (typically around the nitrogen and oxygen atoms) are attractive to electrophiles, while regions of positive potential are targets for nucleophiles. This information is invaluable for predicting the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic additions. Computational studies can also model reaction pathways and transition states to predict reaction kinetics and thermodynamic favorability, guiding the design of synthetic routes.

Computational Studies of Reaction Pathways and Transition States

Currently, there are no specific computational studies in the available scientific literature that detail the reaction pathways and transition states of this compound. Such studies would typically involve the use of quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations to map the potential energy surface of reactions involving this molecule. This would allow for the identification of intermediates, transition state structures, and the calculation of activation energies, providing a deeper understanding of its reactivity.

Rationalization of Observed Chemoselectivity and Regioselectivity

Without experimental data on the chemoselectivity and regioselectivity of reactions involving this compound, a computational rationalization is not possible. Theoretical studies in this area would typically follow experimental observations to explain why certain reaction outcomes are favored over others. This would involve analyzing the electronic and steric properties of the molecule and its reacting partners to understand the factors governing the reaction's selectivity.

Ligand Design Principles from a Theoretical Perspective (if applicable to its derivatives)

The application of theoretical perspectives to the design of ligands based on derivatives of this compound is not documented in the current body of scientific literature. In principle, computational methods could be employed to design novel ligands with specific properties. This would involve techniques like molecular docking to predict binding affinities to target proteins, and quantitative structure-activity relationship (QSAR) studies to correlate molecular structure with biological activity. Such theoretical insights would be invaluable for guiding the synthesis of new and more effective molecules.

Structure Reactivity and Structure Property Relationships in Chemical Contexts

Impact of Substituent Effects on Chemical Reactivity and Stability

Substituents on an aromatic ring can dramatically alter the electron density distribution and steric environment of a molecule, thereby influencing its reactivity towards various reagents. In 4-o-Tolyloxy-benzylamine, both the methyl group and the aryl ether linkage play pivotal roles in modulating the chemical properties of the molecule.

The methyl group (-CH₃) on the tolyloxy portion of this compound is an electron-donating group. Through an inductive effect, it pushes electron density into the aromatic ring, making the ring more nucleophilic and thus more susceptible to electrophilic aromatic substitution. libretexts.orgquora.com This activation is a well-documented phenomenon in aromatic chemistry. libretexts.org The methyl group, being an ortho, para-director, activates the positions ortho and para to itself on the tolyloxy ring. libretexts.orgquora.com

The position of the methyl group is of particular significance. In this compound, the "o" (ortho) designation indicates that the methyl group is adjacent to the ether linkage. This proximity can lead to steric hindrance, potentially influencing the conformation of the molecule and the accessibility of the ether oxygen's lone pairs. This is often referred to as the "ortho effect," where an ortho substituent can induce unique reactivity patterns compared to its meta or para isomers due to a combination of steric and electronic factors. stackexchange.com For instance, steric hindrance from the ortho-methyl group might disfavor reactions that require a bulky reagent to approach the ether linkage. stackexchange.com

The electronic and steric effects of the methyl group can be summarized as follows:

| Effect | Description | Impact on Reactivity |

| Inductive Effect | The methyl group donates electron density to the tolyloxy ring. | Activates the ring towards electrophilic attack. |

| Hyperconjugation | Overlap of C-H σ-bonds with the aromatic π-system further donates electron density. | Enhances the activating effect of the methyl group. |

| Steric Hindrance | The physical bulk of the methyl group can obstruct access to the adjacent ether linkage. | May hinder reactions at the ether oxygen or the ortho-carbon. |

The aryl ether linkage (C-O-C) is a key structural motif in this compound, connecting the tolyl and benzyl (B1604629) moieties. This linkage is generally stable due to the strength of the carbon-oxygen bonds. However, the cleavage of aryl-ether bonds is an important transformation in organic synthesis and in the degradation of natural polymers like lignin. rsc.orgrsc.orgresearchgate.net The reactivity of the aryl ether bond in this compound is influenced by the electronic nature of the connected aromatic rings.

The ether oxygen possesses lone pairs of electrons that can be donated into the aromatic rings via resonance, which can influence the electron density of the rings. The cleavage of such bonds can be achieved under specific conditions, for example, using strong acids or certain metal catalysts. rsc.orgnih.gov The presence of substituents on the aromatic rings can affect the ease of this cleavage. For instance, electron-donating groups on the aryl rings can stabilize potential carbocation intermediates that might form during cleavage, thus facilitating the reaction.

Comparative Studies with Structurally Analogous Benzylamines and Phenoxy Derivatives

A comparative study of the nucleophilicity of benzylamines is particularly relevant. The nitrogen atom of the benzylamine (B48309) moiety has a lone pair of electrons, making it a nucleophile. The reactivity of this amine is influenced by the substituents on the aromatic ring. Electron-donating groups on the benzyl ring increase the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease nucleophilicity. researchgate.net

A hypothetical comparison of the relative reaction rates in a nucleophilic substitution reaction for this compound and its analogs could be represented as follows:

| Compound | Substituent at para-position | Expected Relative Rate of Nucleophilic Attack | Rationale |

| Benzylamine | -H | 1.0 | Baseline for comparison. |

| 4-Phenoxy-benzylamine | -OPh | > 1.0 | The phenoxy group is overall electron-donating via resonance, increasing the nucleophilicity of the amine. |

| This compound | -O(o-Tol) | Slightly > 4-Phenoxy-benzylamine | The additional electron-donating methyl group on the phenoxy ring further increases electron density, potentially enhancing the nucleophilicity of the amine, though steric effects could play a counteracting role. |

| 4-(4-Nitrophenoxy)-benzylamine | -O(p-NO₂Ph) | < 1.0 | The strongly electron-withdrawing nitro group deactivates the phenoxy ring, reducing the overall electron-donating ability of the substituent and thus decreasing the amine's nucleophilicity. |

Modulating Synthetic Outcomes through Structural Modifications

The structural features of this compound can be strategically modified to control the outcome of synthetic reactions. By altering the substituents on the aromatic rings or modifying the benzylamine moiety, chemists can fine-tune the molecule's reactivity and direct reactions towards a desired product.

For example, the benzylamine moiety can be a directing group in C-H functionalization reactions. nih.govrsc.org By forming a complex with a metal catalyst, the amine can direct the catalyst to a specific C-H bond, enabling its selective functionalization. The electronic and steric properties of the tolyloxy group in this compound would influence the efficiency and regioselectivity of such reactions.

Furthermore, the synthesis of various benzylamine derivatives is a broad and active area of research. organic-chemistry.orgorganic-chemistry.org Modifications to the structure of this compound could be envisioned to create a library of related compounds with diverse properties. For instance, introducing different alkyl groups on the tolyloxy ring or varying the substitution pattern on the benzylamine ring would lead to a range of analogs. These structural modifications could be used to modulate properties such as solubility, reactivity, and biological activity.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Traditional syntheses of aryloxy benzylamines often rely on multi-step processes involving Ullmann condensations or palladium-catalyzed cross-coupling reactions to form the diaryl ether bond, followed by reduction of a nitrile or reductive amination of an aldehyde. wikipedia.orgorganic-chemistry.org These methods can suffer from the use of expensive catalysts, harsh reaction conditions, and the generation of significant waste. Future research should prioritize the development of green and sustainable synthetic strategies.

Promising avenues include:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes for both the diaryl ether formation and the subsequent functional group transformations can offer superior control over reaction parameters, reduce reaction times, and enhance safety. rsc.orgrsc.orgnih.gov A high-yielding, fluoride-mediated SNAr process in supercritical CO2 has been demonstrated for diaryl ethers and could be adapted for a continuous flow synthesis of the 4-o-tolyloxy benzonitrile (B105546) intermediate. rsc.org

Biocatalysis and Enzymatic Cascades: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Research into engineered enzyme cascades could enable a one-pot synthesis from simple precursors. For instance, developing a pathway that combines the action of a laccase or peroxidase for ether bond formation with a transaminase for the final amination step could represent a significant advancement in green synthesis. researchgate.netnih.gov

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced solvent usage. nih.gov Investigating microwave-assisted protocols for the key bond-forming steps could lead to a more energy-efficient synthesis.

Table 1: Comparison of Proposed Sustainable Synthetic Routes for 4-o-Tolyloxy-benzylamine

| Methodology | Key Advantages | Research Challenges | Potential Precursors |

| Enzymatic Cascade | Aqueous media, ambient temperature/pressure, high selectivity, biodegradable catalysts. researchgate.netnih.gov | Enzyme discovery and engineering for substrate specificity, optimization of multi-enzyme system efficiency. | o-Cresol (B1677501), 4-Hydroxybenzonitrile, Ammonia (B1221849) |